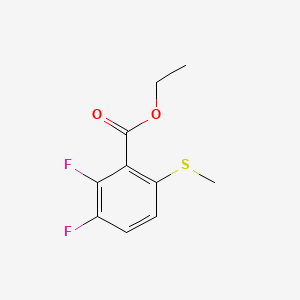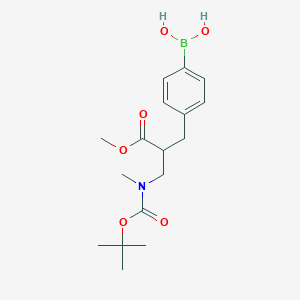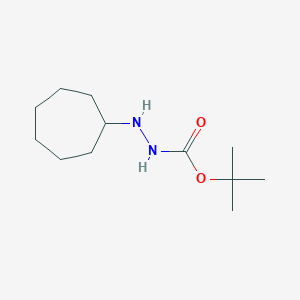![molecular formula C9H8ClN3S3 B14032889 Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate typically involves a multi-step process:
Starting Material: The synthesis begins with 5-chlorothiazolo[5,4-b]pyridin-2-amine.
Stage 1: The amine is treated with sodium hydroxide in N,N-dimethylformamide at room temperature for approximately 10 minutes.
Stage 2: Carbon disulfide is then added to the reaction mixture, and the reaction is allowed to proceed for another 10 minutes.
Stage 3: Finally, methyl iodide is introduced to the reaction mixture to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents like carbon disulfide and methyl iodide.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Material Science: The compound’s properties may be explored for applications in material science, such as in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth, survival, and proliferation . The compound binds to the kinase through key hydrogen bonds, affecting the kinase’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.
2-Pyridyl, 4-Morpholinyl Substituted Thiazolo[5,4-b]pyridines: These derivatives have shown potent PI3K inhibitory activity and are structurally related to Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C9H8ClN3S3 |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
N-(5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C9H8ClN3S3/c1-14-9(15-2)13-8-11-5-3-4-6(10)12-7(5)16-8/h3-4H,1-2H3 |
Clé InChI |
BIRKZPAWNVZXGA-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC1=NC2=C(S1)N=C(C=C2)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)




![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)

![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)


